molecular formula C12H15NO4S B1454239 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid CAS No. 1098391-16-2

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

カタログ番号 B1454239
CAS番号: 1098391-16-2
分子量: 269.32 g/mol
InChIキー: LBXKCOPMMZAIMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound’s IUPAC name is 4-[(1-pyrrolidinylsulfonyl)methyl]benzoic acid . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid” is characterized by a pyrrolidine ring. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . The InChI code for this compound is 1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) .

科学的研究の応用

Crystal Structure and Theoretical Studies

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid and its derivatives have been studied for their crystal structures. For instance, Krishnan et al. (2021) investigated the crystal structure of a related compound, providing insights into its molecular geometry and intermolecular interactions (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021). Similarly, the work by Chesna et al. (2017) on a co-crystal structure involving benzoic acid and a pyrrolidine derivative offers valuable information about non-centrosymmetric co-crystallization and hydrogen-bonded networks (Chesna, Cox, Basso, & Benedict, 2017).

Supramolecular Chemistry and Liquid Crystals

The compound's derivatives play a significant role in supramolecular chemistry, especially in the formation of liquid crystals. Naoum et al. (2010) explored how hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of benzoic acid, can induce supramolecular liquid crystal phases (Naoum, Fahmi, & Almllal, 2010).

Synthetic Chemistry and Pharmaceutical Intermediates

Several studies focus on the synthesis of derivatives and their potential as intermediates in pharmaceutical applications. Zhang et al. (2018) detailed a synthetic method for a compound closely related to 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid, highlighting its importance as an intermediate in anticancer drug development (Zhang, Cao, Xu, & Wang, 2018).

Organocatalysis

Organocatalytic applications of derivatives of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid have been researched. Syu, Kao, and Lin (2010) utilized a related pyrrolidine sulfone compound as an organocatalyst in a Michael reaction, demonstrating the compound's utility in asymmetric synthesis (Syu, Kao, & Lin, 2010).

Photophysical Properties

The derivatives of 4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid also have interesting photophysical properties. Sivakumar et al. (2011) investigated lanthanide-based coordination polymers assembled from derivatives, highlighting their luminescence efficiencies and photophysical characteristics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

特性

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-5-3-10(4-6-11)9-18(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXKCOPMMZAIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 3
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。